Potency Gain Over Lead Compound
nAChR antagonist 1 (compound B15) exhibits a 4.15-fold improvement in α7 nAChR antagonism compared to the initial virtual screening hit T761-0184, when evaluated under identical experimental conditions [1]. The optimization from T761-0184 to compound B15 resulted in a reduction of the IC50 from 13.7 μM to 3.3 μM, as measured in the two-electrode voltage clamp (TEVC) assay using Xenopus oocytes expressing human α7 nAChRs [1]. This significant potency gain demonstrates the successful outcome of the structure-activity relationship (SAR)-guided medicinal chemistry campaign that produced the B-series of compounds [2].
| Evidence Dimension | IC50 for α7 nAChR Antagonism |
|---|---|
| Target Compound Data | 3.3 μM |
| Comparator Or Baseline | T761-0184 (Initial Virtual Screening Hit) = 13.7 μM |
| Quantified Difference | 4.15-fold improvement (IC50 decreased from 13.7 μM to 3.3 μM) |
| Conditions | Two-electrode voltage clamp (TEVC) assay in Xenopus oocytes expressing human α7 nAChRs |
Why This Matters
For procurement, this data confirms that nAChR antagonist 1 is a significantly more potent and refined research tool than its progenitor compound, enabling more robust signal detection and potentially reducing the required compound concentration for experiments.
- [1] Zhang, H., He, X., Wang, X., Yu, B., Zhao, S., Jiao, P., Jin, H., Liu, Z., Wang, K., Zhang, L., & Zhang, L. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. European Journal of Medicinal Chemistry, 207, 112774. View Source
- [2] Zhang, H., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. European Journal of Medicinal Chemistry, 207, 112774. View Source
